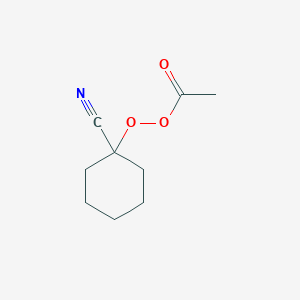
1-Cyanocyclohexyl ethaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanocyclohexyl ethaneperoxoate is an organic compound with the molecular formula C10H15NO3 It is a peroxoester, which means it contains a peroxide group (-O-O-) bonded to an ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyanocyclohexyl ethaneperoxoate can be synthesized through the reaction of 1-cyanocyclohexanol with ethaneperoxoic acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product while minimizing the risk associated with handling peroxides.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyanocyclohexyl ethaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethaneperoxoate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or hydrocarbons can be formed.
Substitution: New esters or amides can be synthesized.
Wissenschaftliche Forschungsanwendungen
1-Cyanocyclohexyl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Industry: The compound is used in the production of fine chemicals and as a polymerization initiator in the plastics industry.
Wirkmechanismus
The mechanism of action of 1-cyanocyclohexyl ethaneperoxoate involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyanocyclohexyl acetic acid: This compound is structurally similar but lacks the peroxide group, making it less reactive in oxidation reactions.
1-Cyanocyclohexyl methanol: This compound has a hydroxyl group instead of the ester and peroxide groups, leading to different reactivity and applications.
Uniqueness
1-Cyanocyclohexyl ethaneperoxoate is unique due to its peroxide group, which imparts high reactivity and makes it useful as an oxidizing agent and polymerization initiator. Its ability to generate ROS also distinguishes it from other similar compounds, providing unique applications in both research and industry.
Eigenschaften
CAS-Nummer |
58422-69-8 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
(1-cyanocyclohexyl) ethaneperoxoate |
InChI |
InChI=1S/C9H13NO3/c1-8(11)12-13-9(7-10)5-3-2-4-6-9/h2-6H2,1H3 |
InChI-Schlüssel |
YVKACKWIDPBYTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OOC1(CCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
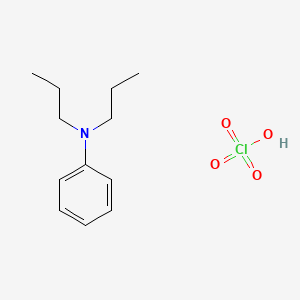
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
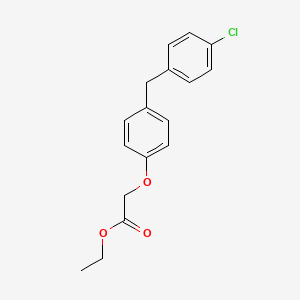
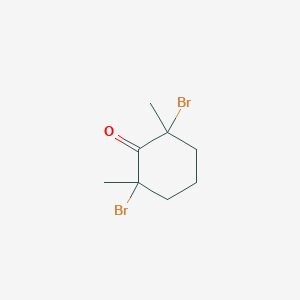
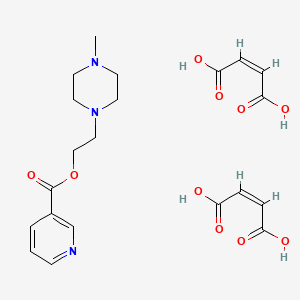
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
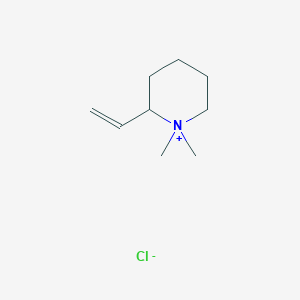
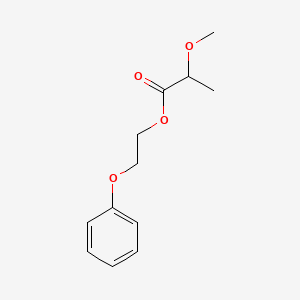
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
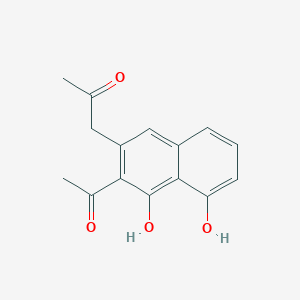
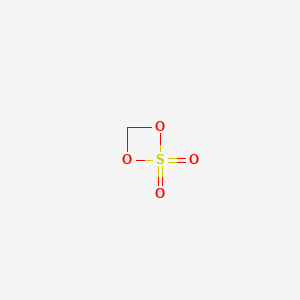
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
